N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c18-10-5-7-11(8-6-10)24-9-14(21)19-20-15-16(22)12-3-1-2-4-13(12)17(15)23/h1-8H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWXGALKAIOMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC(=O)COC3=CC=C(C=C3)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of ninhydrin with malononitrile and various diamines in an aqueous medium under catalyst-free conditions . This green approach yields high purity products with excellent yields (73-98%) and short reaction times at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene-2,3-dione derivatives, while substitution reactions can produce various substituted acetamides.
Scientific Research Applications
N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
2-Azido-N-(4-fluorophenyl)acetamide
- Structure : Contains a 4-fluorophenyl group and an azide (-N₃) substituent.
- Synthesis : Prepared via condensation reactions typical for N-arylacetamides, as part of efforts to explore azide-functionalized intermediates .
N-(4-(4-Fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
- Structure: Shares the 4-fluorophenoxy group but replaces the dioxoindenylidene with a benzoisothiazol-3-one ring.
- Synthesis : Involves coupling of 1,2-benzoisothiazol-3(2H)-one with a bromoacetate precursor under basic conditions (THF/NaH) .
- The benzoisothiazolyl group may increase rigidity compared to the dioxoindenylidene moiety.
2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : Simplest analog with a chloro substituent instead of complex aromatic systems.
- Applications: Intermediate for synthesizing derivatives like quinolin-8-yloxy acetamides and piperazinediones .
- Key Differences : The chloro group’s smaller size and higher electronegativity may enhance reactivity in nucleophilic substitutions compared to bulkier substituents in the target compound.
Heterocyclic and Functional Group Variations
2-[2,4-Dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide
- Structure: Incorporates a thiazolidinone ring with an α,β-unsaturated ketone substituent.
N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide
- Structure : Combines the dioxoindenylidene group with a thiazole ring.
- Synthesis : Likely involves multi-step coupling of thiazole precursors with indenylidene amines.
Physicochemical and Pharmacokinetic Properties
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide
- Molecular Weight : 296.34 g/mol
- logP : 0.64 (indicative of moderate lipophilicity)
- Polar Surface Area : 43.67 Ų (suggesting moderate solubility) .
- Comparison : The morpholine-propyl group enhances water solubility compared to the target compound’s aromatic substituents, which may reduce logP but increase metabolic stability.
UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide)
Biological Activity
N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 295.27 g/mol
- CAS Number : 399-97-3
This compound features an indene-derived moiety linked to a fluorophenoxy acetamide, which is significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. For instance, a related compound demonstrated selectivity for HDAC3 with an IC of 95.48 nM, indicating potential for anti-cancer activity through modulation of epigenetic regulation .
- Antiproliferative Activity : In vitro studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer). The IC values ranged from 1.30 μM to higher concentrations depending on the cell line tested .
- Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound leads to increased apoptosis in cancer cells. For example, in HepG2 cells, apoptosis rates increased significantly upon treatment with varying concentrations of the compound .
Table 1: Antiproliferative Activity Against Various Cancer Cell Lines
Case Studies
- HepG2 Cell Study : In a controlled study, HepG2 cells were treated with this compound at concentrations of 1, 3, and 9 μM. The results showed a dose-dependent increase in apoptosis rates from 5.83% in untreated cells to 28.83% at the highest concentration .
- Combination Therapy : The compound was also evaluated in combination with standard chemotherapeutics like taxol and camptothecin, revealing enhanced anticancer activity compared to monotherapy . This suggests potential for use in combination therapies to improve efficacy.
Q & A
Q. What are the optimal synthetic routes for N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide, considering yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions between 1,3-dioxoindene derivatives and fluorophenoxy-acetamide intermediates. Key reagents include oxidizing agents (e.g., potassium permanganate for indene activation) and nucleophiles (e.g., 4-fluorophenoxyacetyl chloride). Reaction conditions (temperature: 60–80°C, pH 7–9, solvent: DMF or THF) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Yield ranges from 45–70% depending on stepwise efficiency .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 4-fluorophenol + chloroacetyl chloride, K₂CO₃, THF, reflux | 85 | 90 |
| 2 | 1,3-dioxoindene-2-amine, DMF, 70°C, 12h | 65 | 88 |
| 3 | Purification (EtOAc/hexane) | 70 | 95 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm), acetamide carbonyls (δ 168–170 ppm), and fluorophenyl signals. 2D NMR (COSY, HSQC) resolves structural ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (theoretical: ~370.3 g/mol) and fragments (e.g., loss of 4-fluorophenoxy group) .
- Infrared (IR) Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch) validate functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses. Compare IC₅₀ values with controls (e.g., doxorubicin) .
- Antimicrobial testing : Disc diffusion/Kirby-Bauer method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with kinetic analysis (Km/Vmax) .
Advanced Research Questions
Q. How does the fluorophenyl moiety influence bioactivity and target binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace 4-fluorophenoxy with chloro/methoxy groups to assess potency changes. Molecular docking (AutoDock Vina) predicts interactions with targets (e.g., EGFR kinase: fluorophenyl enhances hydrophobic binding in ATP pocket).
- Fluorine Scan : Synthesize analogs with fluorine at ortho or meta positions; compare logP and binding affinity via SPR (Surface Plasmon Resonance) .
Q. What strategies resolve conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-Response Repetition : Validate IC₅₀ in triplicate with standardized protocols (e.g., 48h exposure, synchronized cell cycles).
- Mechanistic Profiling : RNA-seq or proteomics identifies differential pathway activation (e.g., apoptosis in sensitive vs. autophagy in resistant lines) .
- Solubility Check : Use DLS (Dynamic Light Scattering) to confirm compound dissolution; precipitate-free solutions ensure accurate dosing .
Q. How can in vitro-to-in vivo translation be improved for this compound?
- Methodological Answer :
- Pharmacokinetic Modeling : Calculate bioavailability (e.g., rat IV/PO studies) and plasma protein binding (equilibrium dialysis).
- Prodrug Design : Introduce ester groups to enhance absorption; hydrolyze in vivo to active form .
- Toxicology : Acute toxicity in zebrafish (LC₅₀) precedes rodent studies .
Q. What computational methods predict off-target interactions?
- Methodological Answer :
- PharmMapper/SEA : Screen for homology with known targets (e.g., kinases, GPCRs).
- Machine Learning : Train models on ChEMBL data to predict ADMET properties .
Data Contradiction Analysis
- Example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., nutrient broth composition). Repeat assays in Mueller-Hinton vs. LB media, and quantify bacterial growth phase (log vs. stationary) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
